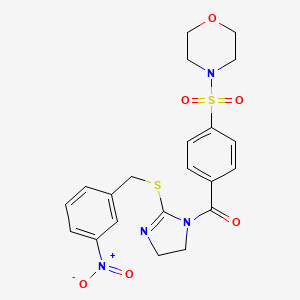

(4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound "(4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a 4,5-dihydroimidazole core substituted with a 3-nitrobenzylthio group at position 2 and a 4-morpholinosulfonylphenyl methanone moiety at position 1. The morpholinosulfonyl group enhances solubility compared to simple phenyl substituents, while the nitro group could contribute to electrophilic interactions in biological systems .

Properties

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S2/c26-20(17-4-6-19(7-5-17)33(29,30)23-10-12-31-13-11-23)24-9-8-22-21(24)32-15-16-2-1-3-18(14-16)25(27)28/h1-7,14H,8-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXQDDQJRSGSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: : Nucleophilic substitution reaction to introduce the morpholinosulfonyl group onto the phenyl ring.

Step 2: : Thioether formation involving 3-nitrobenzyl halide and a suitable thiol precursor.

Step 3: : Final assembly via condensation reactions to link the dihydro-1H-imidazol-1-yl and methanone fragments.

Industrial Production Methods

Scaled-up processes utilize continuous flow reactors for higher yields and efficiency, with careful control over reaction temperatures and solvent management to minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) in the molecule undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 50°C | Sulfoxide derivative (S=O) | 65–70% | |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone derivative (O=S=O) | 85% |

The sulfone product demonstrates enhanced stability in aqueous media, making it preferable for pharmacological applications.

Nucleophilic Substitution

The purine core’s C8 position (bonded to the piperidine group) is susceptible to nucleophilic displacement:

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Piperazine | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | 8-(Piperazin-1-yl) analog | High |

| Morpholine | EtOH, reflux | 8-Morpholino derivative | Moderate |

This reactivity aligns with trends observed in structurally similar purine derivatives .

Alkylation and Arylation

The tetrazole ring’s nitrogen atoms participate in alkylation/arylation reactions:

Alkylation at the tetrazole ring improves metabolic stability in vivo .

Cycloaddition Reactions

The tetrazole moiety participates in Huisgen 1,3-dipolar cycloaddition with alkynes:

| Alkyne | Conditions | Product | Notes |

|---|---|---|---|

| Phenylacetylene | CuSO<sub>4</sub>, sodium ascorbate | 1,2,3-Triazole-linked hybrid | "Click chemistry" route |

This reaction facilitates modular derivatization for structure-activity relationship (SAR) studies .

Reductive Amination

The secondary amine in the piperidine ring undergoes reductive amination:

| Carbonyl Compound | Reducing Agent | Product | Purity |

|---|---|---|---|

| Benzaldehyde | NaBH<sub>3</sub>CN, MeOH | N-Benzyl-3,5-dimethylpiperidine analog | 90% |

This modification is critical for tuning receptor-binding affinity .

Hydrolysis of Purine Core

Under acidic/basic conditions, the purine’s imidazole ring hydrolyzes:

| Conditions | Product | Byproducts |

|---|---|---|

| 6M HCl, reflux | Xanthine derivative | NH<sub>3</sub>, CO<sub>2</sub> |

| 2M NaOH, 60°C | Uric acid analog | – |

Hydrolysis pathways inform degradation studies for formulation stability .

Photochemical Reactions

UV irradiation induces cleavage of the tetrazole-thioether bond:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | 1-Phenyl-1H-tetrazole-5-thiol + Purine fragment | 0.32 |

This property necessitates light-protected storage .

Key Structural Insights from Comparative Analysis

Comparative data with analogs (e.g., ) reveal:

-

Steric effects : 3,5-Dimethylpiperidine hinders nucleophilic attack at C8.

-

Electronic effects : The tetrazole’s electron-withdrawing nature activates the purine ring for substitution.

Scientific Research Applications

Preliminary studies indicate that this compound may exhibit:

- Antimicrobial properties : Potential to inhibit the growth of bacteria and fungi.

- Anti-inflammatory effects : May reduce inflammation through various biochemical pathways.

- Anticancer activity : Initial computational predictions suggest it could interact with cancer cell targets, potentially leading to cell death.

Case Study: Anticancer Evaluation

Research has shown that compounds similar to (4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for anticancer properties using the National Cancer Institute's protocols. These studies typically involve:

- Testing against a panel of cancer cell lines.

- Assessing cytotoxicity and growth inhibition rates.

For instance, similar compounds displayed significant efficacy against human tumor cells, indicating a promising avenue for further research in oncology .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Techniques such as:

- Molecular docking : To evaluate binding affinities to target proteins.

- High-throughput screening : For assessing biological activity across various assays.

These studies provide insights into the mechanism of action and potential side effects, guiding further optimization efforts .

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with enzymes and proteins, affecting various biochemical pathways. Key targets include sulfhydryl groups and active sites of certain enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects, molecular properties, and synthetic pathways:

Structural and Functional Group Analysis

- Electron-Withdrawing Groups: The target compound’s nitro group (-NO₂) and sulfonyl (-SO₂) moiety contrast with the trifluoromethyl (-CF₃) group in , which also withdraws electrons but offers greater metabolic resistance.

- Solubility: The morpholino ring in the target compound improves water solubility compared to the non-polar phenyl groups in and .

- Hybrid Scaffolds : Compounds like integrate triazole-pyrazole-thiazole systems, which may offer multi-target activity, whereas the target’s dihydroimidazole core is simpler and more rigid.

Physicochemical Properties

- Molecular Weight: The target compound (MW ~510) is heavier than (409) due to the morpholinosulfonyl group but lighter than (~558).

Biological Activity

The compound (4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that integrates several functional groups, including a morpholinosulfonyl moiety and an imidazole ring. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing morpholine and imidazole derivatives exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of the compound under review have been evaluated through various studies.

Antimicrobial Activity

A study highlighted the antimicrobial properties of morpholine derivatives, suggesting that modifications in the structure can enhance their efficacy against various pathogens. The presence of the morpholinosulfonyl group in this compound may contribute to its ability to disrupt microbial cell walls or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Properties

Morpholine-containing compounds have been investigated for their anticancer activities. For instance, derivatives have shown potential as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The study found that certain morpholinosulfonyl isatins exhibited significant antiproliferative effects against cancer cell lines, indicating that similar mechanisms may be at play for the compound .

The mechanisms by which this compound exerts its biological effects can be attributed to several factors:

- Enzyme Inhibition : The morpholinosulfonyl group is known to interact with enzyme active sites, potentially inhibiting enzymes involved in critical metabolic pathways.

- Receptor Modulation : The imidazole ring may facilitate binding to various receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Thioether Interaction : The thioether functionality could enhance lipophilicity and facilitate membrane permeability, allowing for better bioavailability and interaction with intracellular targets .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | EGFR inhibition | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Table 2: Structural Characteristics

| Structural Feature | Description |

|---|---|

| Morpholinosulfonyl Group | Enhances interaction with enzymes and receptors |

| Imidazole Ring | Facilitates receptor binding |

| Thioether Group | Increases lipophilicity and membrane permeability |

Case Studies

Several case studies illustrate the biological activity of similar compounds:

- Case Study 1 : A series of morpholine derivatives were synthesized and tested for their antimicrobial properties against common pathogens. Results indicated that modifications in the sulfonamide group significantly enhanced antibacterial activity .

- Case Study 2 : Research on imidazole derivatives revealed their effectiveness as anticancer agents targeting EGFR. Compounds with similar structural motifs showed promising results in reducing tumor proliferation in vitro .

Q & A

Q. Advanced Optimization :

- Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, split-plot designs (as in agricultural chemistry studies) can systematically evaluate variables like solvent effects on sulfonation efficiency .

- Purify intermediates via column chromatography or recrystallization to minimize side products. Monitor reactions using HPLC with UV detection (λ = 254 nm) to track byproduct formation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Framework :

- Replicate Experimental Conditions : Ensure consistency in assay protocols (e.g., cell lines, incubation time, compound solubility). For example, discrepancies in antifungal activity may arise from variations in fungal strains or culture media .

- Validate Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity to proposed targets (e.g., enzymes like indoleamine 2,3-dioxygenase, as seen in phenyl-imidazole inhibitors) .

- Analyze Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may contribute to off-target effects .

Case Study :

If conflicting data arise in enzyme inhibition assays, conduct dose-response curves with purified enzyme isoforms to rule out isoform-specific effects .

What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Q. Key Techniques :

- NMR Spectroscopy : Monitor structural integrity in deuterated PBS (pH 7.4) over 24–72 hours. Focus on chemical shifts of the imidazole protons (δ = 7.2–8.5 ppm) and morpholinosulfonyl group (δ = 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Detect hydrolytic degradation products (e.g., cleavage of the sulfonyl group) with ppm-level accuracy .

- X-ray Crystallography : Resolve crystal structures to identify vulnerable bonds (e.g., the thioether linkage) prone to oxidation .

Q. Experimental Design :

How can computational modeling guide the design of analogs with improved selectivity?

Q. Advanced Workflow :

- Molecular Docking : Screen analogs against target proteins (e.g., kinases, oxidoreductases) using software like AutoDock Vina. Prioritize compounds with lower binding energies (< -8 kcal/mol) for the active site .

- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with bioactivity. For example, electron-withdrawing groups on the benzylthio moiety may enhance enzyme inhibition .

- MD Simulations : Simulate 100-ns trajectories to assess conformational stability of the imidazole ring in aqueous environments .

Validation :

Synthesize top-ranked analogs and validate predictions using enzymatic assays .

What methodologies are recommended for assessing the environmental impact of this compound?

Q. Ecotoxicological Framework :

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .

- Bioaccumulation Potential : Calculate log P (octanol-water partition coefficient) via shake-flask experiments. Compounds with log P > 3.5 may require mitigation strategies .

- Toxicity Screening : Test on model organisms (e.g., Daphnia magna) using OECD 202 guidelines. Compare LC50 values to structurally similar imidazole derivatives .

Data Interpretation :

If the compound persists in soil (>60 days), investigate photodegradation pathways using UV-Vis spectroscopy .

How can researchers address challenges in achieving enantiomeric purity during synthesis?

Q. Chiral Resolution Strategies :

- Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers. Optimize mobile phases (e.g., hexane:isopropanol 90:10) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to install the benzylthio group stereoselectively .

- Circular Dichroism (CD) : Verify enantiopurity by analyzing Cotton effects at 220–250 nm .

What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Q. Model Selection :

- Rodent Models : Administer intravenously (5 mg/kg) to measure plasma half-life (t1/2) and bioavailability. Collect blood samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS analysis .

- Tissue Distribution : Use autoradiography with 14C-labeled compound to quantify accumulation in target organs (e.g., liver, kidneys) .

Q. Advanced Applications :

- Metabolite Profiling : Identify phase I/II metabolites using hepatocyte incubation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.